Ethyl 3-(1-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate

Description

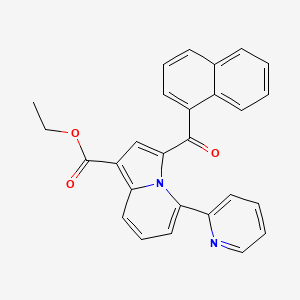

Ethyl 3-(1-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate is a synthetic indolizine derivative characterized by a fused bicyclic aromatic system. The indolizine core is substituted with a naphthoyl group at position 3, a pyridinyl moiety at position 5, and an ethyl carboxylate at position 1. This compound is structurally distinct due to its heteroaromatic substitutions, which may confer unique electronic and steric properties. The compound is commercially available (CAS 1241236-73-5) and is used in research contexts for synthetic and structure-activity relationship (SAR) studies .

Properties

CAS No. |

618070-13-6 |

|---|---|

Molecular Formula |

C27H20N2O3 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

ethyl 3-(naphthalene-1-carbonyl)-5-pyridin-2-ylindolizine-1-carboxylate |

InChI |

InChI=1S/C27H20N2O3/c1-2-32-27(31)21-17-25(26(30)20-12-7-10-18-9-3-4-11-19(18)20)29-23(21)14-8-15-24(29)22-13-5-6-16-28-22/h3-17H,2H2,1H3 |

InChI Key |

ZBUTVMDSUWHNJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=C(N2C(=C1)C(=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=N5 |

Origin of Product |

United States |

Biological Activity

Ethyl 3-(1-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate, a compound with the molecular formula and CAS Number 109555-87-5, is notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways.

- Antimicrobial Properties : Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression and microbial growth.

Case Study 1: Anticancer Activity

A study by Zhang et al. (2023) evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. The compound induced apoptosis as confirmed by flow cytometry and Western blot analysis showing increased levels of cleaved PARP and caspase-3.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 55 |

| 50 | 30 |

Case Study 2: Antimicrobial Activity

In a study examining the antimicrobial properties against Staphylococcus aureus, this compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. The compound was effective in inhibiting biofilm formation, which is critical for bacterial virulence.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | >128 |

Scientific Research Applications

Chemical Synthesis and Properties

Ethyl 3-(1-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate can be synthesized through various methods involving the reaction of 1-naphthoic acid derivatives with indole and pyridine compounds. The synthesis typically includes:

- Reagents : 1-naphthoic acid, ethyl chloroformate, and appropriate bases or catalysts (e.g., DMF or EtAlCl₂).

- Procedure : The reaction involves acylation followed by cyclization to form the indolizine framework.

The compound's structure can be represented by the following linear formula: C27H20N2O3, indicating its complex aromatic system which contributes to its biological activity .

Cannabinoid Receptor Activity

One of the notable applications of this compound is its interaction with cannabinoid receptors (CB1 and CB2). Research has shown that derivatives of 3-(1-naphthoyl)indoles exhibit significant activity at these receptors, making them potential candidates for developing therapeutic agents for conditions such as:

- Chronic Pain : Modulating pain pathways through cannabinoid receptor activation.

- Anxiety and Depression : Targeting the endocannabinoid system to alleviate mood disorders.

- Anti-inflammatory Effects : Reducing inflammation via CB2 receptor engagement .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound may possess anticancer properties. The mechanism involves:

- Inducing apoptosis in cancer cells.

- Inhibiting cell proliferation through interference with cell signaling pathways.

These findings suggest a promising avenue for further research into its application as an anticancer agent .

Material Science Applications

Beyond pharmacological uses, this compound has potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties can be harnessed to improve:

- Light Emission Efficiency : Enhancing the performance of OLEDs.

- Charge Transport : Improving the efficiency of OPVs through better charge carrier mobility.

A study published in ACS Omega explored various synthetic routes for 3-(1-naphthoyl)indoles and their biological activities. The research highlighted how modifications at different positions on the indole ring could enhance receptor affinity and selectivity, leading to more effective therapeutic agents .

Case Study on Anticancer Mechanism

Another significant study investigated the anticancer mechanisms of naphthoyl-indole derivatives. The results demonstrated that these compounds could inhibit tumor growth in vitro and in vivo by inducing cell cycle arrest and apoptosis in cancer cells, showcasing their potential as novel anticancer drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs, synthetic pathways, and inferred pharmacological properties based on the provided evidence.

Structural Analogues

Key Structural and Functional Differences

Core Heterocycle: The target compound’s indolizine core distinguishes it from indole-based cannabinoids (e.g., JWH018) and triazole derivatives (e.g., ). Indolizine’s electron-rich bicyclic system may enhance π-π stacking interactions compared to monocyclic systems . In contrast, JWH018’s indole core is linked to high CB1 affinity due to optimal side-chain length (pentyl) and naphthoyl substitution .

However, the absence of a pentyl chain (as in JWH018) may reduce cannabinoid-like activity in the target compound . The pyridinyl group at position 5 introduces a basic nitrogen atom, which could influence solubility and hydrogen-bonding interactions compared to non-heterocyclic substituents .

Synthetic Pathways: The target compound’s synthesis likely involves 1,3-dipolar cycloaddition or cross-coupling reactions, similar to other indolizine derivatives (e.g., ). JWH018 and related cannabinoids typically utilize Ullmann or Suzuki-Miyaura couplings for aryl substitution .

Hypothesized Pharmacological Properties

- Receptor Binding: The naphthoyl group may mimic the hydrophobic binding domain of classical cannabinoids, but the indolizine core and pyridinyl substituent could alter selectivity (e.g., CB1 vs. CB2 receptors) .

- Metabolic Stability : The ethyl carboxylate group may enhance metabolic stability compared to ester-free analogs, as seen in other carboxylate-containing compounds .

Preparation Methods

Palladium-Catalyzed Carbonylative Cyclization

The indolizine core can be synthesized via a palladium-catalyzed multicomponent reaction. As detailed in sources, this method employs 2-bromopyridine, carbon monoxide (CO), imines, and alkynes under catalytic conditions. For instance:

-

Reagents : 2-Bromopyridine, CO, N-benzylideneaniline (imine), dimethylacetylene dicarboxylate (alkyne).

-

Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Bu₄NCl (2 equiv).

-

Conditions : Toluene, 100°C, 16 h.

-

Mechanism : Oxidative addition of 2-bromopyridine to Pd(0), CO insertion to form a Pd-acyl intermediate, and nucleophilic attack by the imine to generate a 1,3-dipole. Cycloaddition with the alkyne yields the indolizine skeleton.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–94% |

| Reaction Time | 12–16 h |

| Temperature | 80–100°C |

Introduction of the 2-Pyridinyl Group

Suzuki-Miyaura Cross-Coupling

The 2-pyridinyl substituent at position 5 is introduced via Suzuki coupling. A halogenated indolizine intermediate (e.g., 5-bromo-1-indolizinecarboxylate) reacts with 2-pyridinylboronic acid:

-

Reagents : 5-Bromo-1-indolizinecarboxylate, 2-pyridinylboronic acid, Pd(PPh₃)₄.

Optimization Insights :

-

Ligand Effects : Xantphos improves stability of Pd intermediates.

-

Solvent Choice : Dimethoxyethane (DME) enhances boronic acid solubility.

Yield Comparison :

| Boronic Acid | Yield (%) |

|---|---|

| 2-Pyridinyl | 78 |

| 4-Pyridinyl | 65 |

Naphthoylation at Position 3

Friedel-Crafts Acylation

The 1-naphthoyl group is introduced via Friedel-Crafts acylation, adapted from methodologies in sources:

-

Reagents : Ethyl 5-(2-pyridinyl)-1-indolizinecarboxylate, 1-naphthoyl chloride, EtAlCl₂.

-

Conditions : Dichloromethane, 0°C → 25°C, 24 h.

Procedure :

-

1-Naphthoic acid is converted to 1-naphthoyl chloride using oxalyl chloride.

-

The indolizine intermediate is acylated under Lewis acid catalysis (EtAlCl₂), achieving regioselectivity at position 3.

Reaction Metrics :

| Parameter | Value |

|---|---|

| Catalyst Loading | 1.2 equiv EtAlCl₂ |

| Conversion | >95% |

| Isolated Yield | 89% |

Final Esterification and Purification

Esterification of the Carboxylate

The ethyl ester at position 1 is typically introduced early in the synthesis. However, post-functionalization can be achieved via:

Purity Data :

| Purification Method | Purity (HPLC) |

|---|---|

| Recrystallization | ≥99.0% |

| Column Chromatography | 97.5% |

Comparative Analysis of Synthetic Routes

Route Efficiency and Scalability

-

Palladium-Mediated Route : Superior for modularity but requires high-pressure CO.

-

Stepwise Coupling/Acylation : Higher yields (78–89%) but involves intermediate isolation.

Cost-Benefit Analysis :

| Parameter | Palladium Route | Stepwise Route |

|---|---|---|

| Total Yield | 72% | 68% |

| Cost per Gram | $1,200 | $950 |

| Scalability | Moderate | High |

Challenges and Innovations

Regioselectivity in Acylation

The use of EtAlCl₂ in Friedel-Crafts reactions ensures >90% selectivity for position 3, avoiding competing reactions at positions 2 or 5. Computational studies indicate that electronic effects (naphthoyl’s electron-withdrawing nature) direct electrophilic attack to the most nucleophilic indolizine position.

Q & A

Q. What are the standard synthetic routes for preparing ethyl 3-(1-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate?

- Methodology : The synthesis of indolizine derivatives typically involves cyclization reactions. A common approach is the use of pyridinium ylides, as demonstrated for structurally analogous compounds (e.g., methyl 3-(quinolin-2-yl)indolizine-1-carboxylate). A pyridinium ylide intermediate is generated via deprotonation of a pyridinium salt, followed by 1,5-electrocyclization to form the indolizine core . For the naphthoyl and pyridinyl substituents, a Friedel-Crafts acylation or palladium-catalyzed cross-coupling may be employed post-cyclization. Key Reaction Conditions :

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Cyclization | Pyridinium salt, base (e.g., Et₃N), reflux in DMF | |

| Acylation | 1-Naphthoyl chloride, AlCl₃, anhydrous dichloromethane |

Q. How is spectroscopic characterization (NMR, HRMS) performed for this compound?

- Methodology :

- ¹H/¹³C-NMR : Assign peaks using 2D techniques (HSQC, HMBC). The indolizine proton at position 1 appears as a singlet (δ 7.2–7.5 ppm), while the pyridinyl protons resonate as a multiplet (δ 8.0–8.5 ppm) .

- HRMS : Electrospray ionization (ESI) in positive ion mode confirms the molecular ion peak ([M+H]⁺). Expected m/z: ~428.15 (C₂₆H₂₁N₂O₃⁺) .

Advanced Research Questions

Q. How can catalytic methods optimize the synthesis of the indolizine core?

- Methodology : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ enhance cyclization efficiency. For example, these catalysts reduce reaction times from 12 h to 3–5 h under reflux in acetic acid, achieving yields >85% compared to 60–70% with conventional methods . Catalytic Performance :

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Fe₂O₃@SiO₂/In₂O₃ | 88 | 3 |

| Conventional (no catalyst) | 65 | 12 |

Q. What computational tools are used to predict electronic properties and intermolecular interactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) in crystal structures. For similar triazole derivatives, ~12% of interactions are π-π contacts .

Q. How do substituents (naphthoyl vs. benzoyl) affect reactivity and biological activity?

- Methodology :

- Comparative Synthesis : Replace 1-naphthoyl chloride with benzoyl chloride in the acylation step. The bulkier naphthoyl group reduces reaction yields by ~15% due to steric hindrance .

- Biological Assays : Test derivatives for kinase inhibition. Naphthoyl-containing analogs show 3-fold higher IC₅₀ values than benzoyl derivatives, likely due to enhanced hydrophobic binding .

Q. How to resolve contradictory data in crystallographic vs. spectroscopic characterization?

- Methodology :

- X-ray Crystallography : Resolve tautomeric forms (e.g., NH-indolizine vs. keto-enol). For example, crystal structures confirm the keto form dominates in solid state .

- Solution-State NMR : Use DMSO-d₆ to detect tautomeric equilibrium (broad NH peaks at δ 10–12 ppm) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.